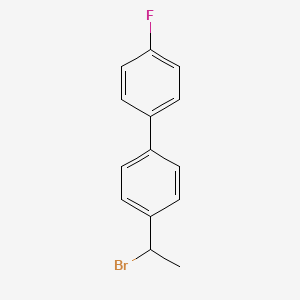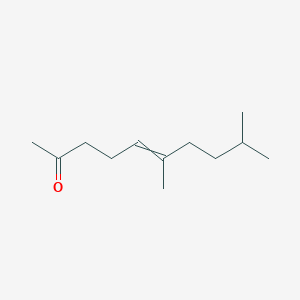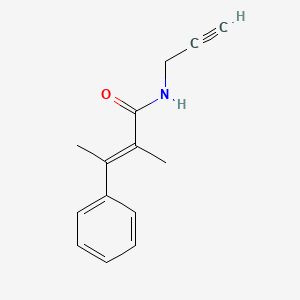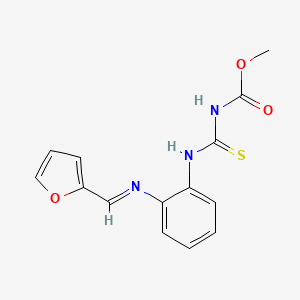
N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide is an organic compound with a complex structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. In industry, it is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N,N-Diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide include N,N-Diethyl-3-methylbenzamide (DEET) and other amide derivatives. These compounds share structural similarities but differ in their functional groups and overall properties .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
57549-16-3 |
|---|---|
Molekularformel |
C18H33NO2 |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
N,N-diethyl-3,7-dimethyl-8-(2-methylpropoxy)octa-2,4-dienamide |
InChI |
InChI=1S/C18H33NO2/c1-7-19(8-2)18(20)12-16(5)10-9-11-17(6)14-21-13-15(3)4/h9-10,12,15,17H,7-8,11,13-14H2,1-6H3 |
InChI-Schlüssel |
VZKCKSICAWBQLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C=C(C)C=CCC(C)COCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)



![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)




![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
